molecular formula C20H32O5 B217967 Neorustmicin D CAS No. 104169-50-8

Neorustmicin D

Cat. No.: B217967
CAS No.: 104169-50-8
M. Wt: 352.5 g/mol
InChI Key: NSIYKHMKVAGRQL-JLWBZUCHSA-N
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Description

Neorustmicin D is a specialized macrolide compound belonging to the galbonolide family, structurally characterized as a 14-membered macrolide . These compounds are primarily produced by Streptomyces species, including Streptomyces galbus and M. carbonacea .

Properties

CAS No.

104169-50-8

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(3R,7E,11E,14S)-14-ethyl-4,10-dihydroxy-3,7,9,11,13-pentamethyl-1-oxacyclotetradeca-7,11-diene-2,5-dione

InChI

InChI=1S/C20H32O5/c1-7-17-12(3)10-14(5)18(22)13(4)8-11(2)9-16(21)19(23)15(6)20(24)25-17/h8,10,12-13,15,17-19,22-23H,7,9H2,1-6H3/b11-8+,14-10+/t12?,13?,15-,17+,18?,19?/m1/s1

InChI Key

NSIYKHMKVAGRQL-JLWBZUCHSA-N

SMILES

CCC1C(C=C(C(C(C=C(CC(=O)C(C(C(=O)O1)C)O)C)C)O)C)C

Isomeric SMILES

CC[C@H]1C(/C=C(/C(C(/C=C(/CC(=O)C([C@H](C(=O)O1)C)O)\C)C)O)\C)C

Canonical SMILES

CCC1C(C=C(C(C(C=C(CC(=O)C(C(C(=O)O1)C)O)C)C)O)C)C

Synonyms

neorustmicin D

Origin of Product

United States

Comparison with Similar Compounds

Structural and Genomic Features

Neorustmicin D and its analogs belong to the 14-membered macrolide class, but their biosynthetic gene clusters (BGCs) and genomic organization differ significantly:

Compound Macrolide Ring Size BGC Features Source Organism
Rustmicin (Galbonolide A) 14-membered 30 genes in two operons Streptomyces galbus
Neorustmicin (Galbonolide B) 14-membered 20% BGC similarity to rustmicin; distinct cluster in Streptomyces sp. 11-1-2 Streptomyces sp. 11-1-2
Neorustmicin A 14-membered Not fully characterized; produced by M. carbonacea FIM 99-663 M. carbonacea
Antifungal Activity
  • Rustmicin: Inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase (IPC synthase), a critical enzyme in fungal membrane integrity .
  • Neorustmicin : Demonstrates antifungal activity comparable to rustmicin, though its exact molecular target remains unconfirmed .
Antiviral Activity
  • Neorustmicin A : Binds stably to the Ephrin binding site of the Nipah virus G attachment protein, showing affinity comparable to control inhibitors (e.g., Provipeptide A) .
  • Rustmicin: No reported antiviral activity.
Compound Primary Activity Molecular Target Application
Rustmicin Antifungal IPC synthase Fungal infections
Neorustmicin A Antiviral Ephrin binding site (Nipah virus G protein) Viral infection treatment
Neorustmicin (hypothesized D) Dual (Antifungal/Antiviral) IPC synthase (fungal); Ephrin site (viral) Broad-spectrum therapy

Key Insight : Neorustmicin compounds exhibit a unique dual activity profile compared to rustmicin, which is exclusively antifungal.

Production and Optimization

  • Rustmicin : Produced via a 30-gene BGC in Streptomyces galbus, optimized for high-yield fermentation .

Q & A

How to formulate a FINER-compliant research question for this compound’s role in multidrug resistance reversal?

  • Methodological Answer :
  • FINER Criteria: Ensure the question is F easible (e.g., accessible bacterial strains), I nteresting (novel resistance mechanisms), N ovel (understudied efflux pumps), E thical (approved biosafety protocols), R elevant (clinical urgency of antibiotic resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neorustmicin D
Reactant of Route 2
Neorustmicin D

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